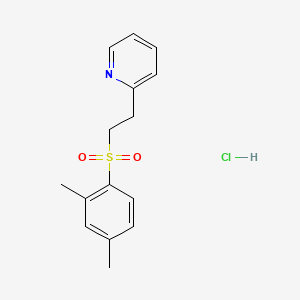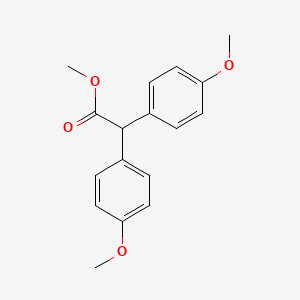![molecular formula C27H42O7 B12708681 2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate CAS No. 64653-92-5](/img/structure/B12708681.png)
2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring through various methods. One common approach is the free radical cyclization cascade, which is effective for synthesizing polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves catalytic oxidation processes. For example, the catalytic oxidation of naphthalene in the presence of vanadium pentoxide can produce phthalic anhydride, a precursor to benzofuran derivatives . This process involves the fusion gasification of naphthalene and air in a fluidized bed or fixed bed reactor .
化学反応の分析
Types of Reactions
2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential anti-tumor and antibacterial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of various organic compounds and materials.
作用機序
The mechanism of action of 2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes like protein tyrosine phosphatase 1B (PTP1B), which is involved in regulating insulin signaling . This inhibition can lead to potential therapeutic effects in treating conditions like diabetes and cancer .
類似化合物との比較
Similar Compounds
Phthalic Anhydride: A precursor to many benzofuran derivatives, used in the production of plastics and resins.
Benzofuran: The core structure of many biologically active compounds, including antimicrobial agents.
Dibenzo[b,d]furan: Known for its anticancer and antimicrobial activities.
Uniqueness
2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a benzofuran core with hydroxymethyl and tetradecanoate groups makes it a versatile compound for various applications.
特性
CAS番号 |
64653-92-5 |
|---|---|
分子式 |
C27H42O7 |
分子量 |
478.6 g/mol |
IUPAC名 |
2-benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate |
InChI |
InChI=1S/C19H38O4.C8H4O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(22)23-17-19(2,15-20)16-21;9-7-5-3-1-2-4-6(5)8(10)11-7/h20-21H,3-17H2,1-2H3;1-4H |
InChIキー |
ZEQYIJKBALTPTC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(C)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


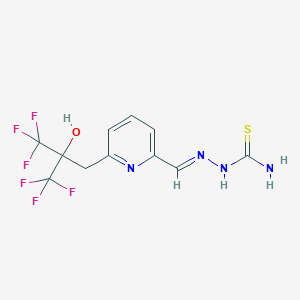
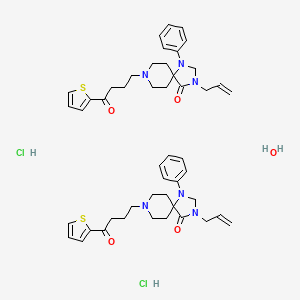
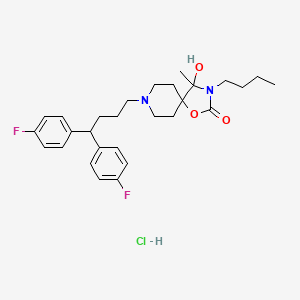
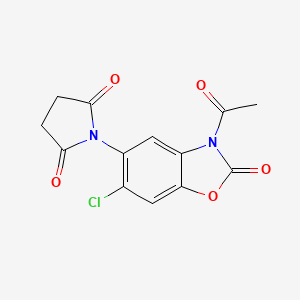

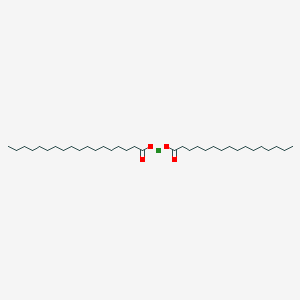
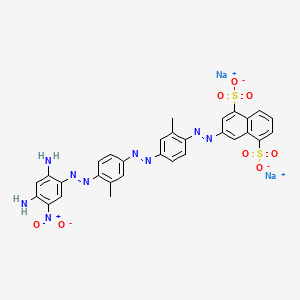
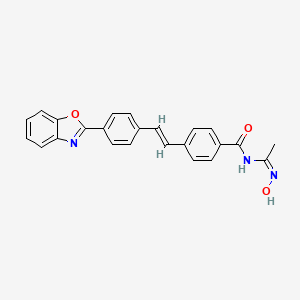
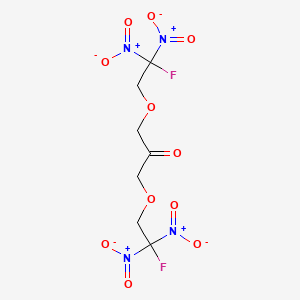
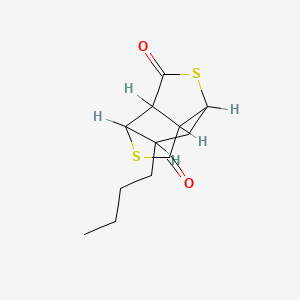
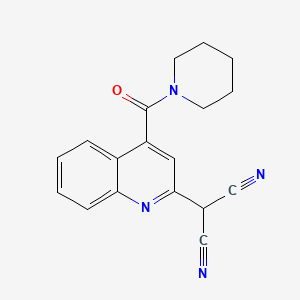
![5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline](/img/structure/B12708685.png)
